2,2-Difluorocycloheptan-1-amine hydrochloride
Description
2,2-Difluorocycloheptan-1-amine hydrochloride (CAS 1780901-05-4) is a fluorinated cycloheptane derivative with a primary amine group and two fluorine atoms at the 2-position of the seven-membered ring. Its molecular formula is C₇H₁₃ClF₂N, yielding a molecular weight of approximately 184.45 g/mol. The compound exists as a hydrochloride salt, enhancing its aqueous solubility and stability, which is critical for pharmaceutical applications. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules where fluorination is leveraged to improve metabolic stability and lipophilicity .
Properties
IUPAC Name |
2,2-difluorocycloheptan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2N.ClH/c8-7(9)5-3-1-2-4-6(7)10;/h6H,1-5,10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPPBSRVTOSBMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(CC1)(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluorocycloheptan-1-amine hydrochloride typically involves the fluorination of cycloheptanone followed by amination. One common method includes the following steps:
Fluorination: Cycloheptanone is treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms at the 2-position.
Amination: The resulting 2,2-difluorocycloheptanone is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride to form 2,2-Difluorocycloheptan-1-amine.
Hydrochloride Formation: The amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors for fluorination and amination steps to enhance yield and purity while reducing production time and costs.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluorocycloheptan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form the corresponding amine or alkane derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines or alkanes.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
2,2-Difluorocycloheptan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Difluorocycloheptan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and stability, leading to more potent biological effects. The amine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities and differences between 2,2-difluorocycloheptan-1-amine hydrochloride and related compounds are summarized below:
Table 1: Comparative Analysis of Structural and Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Notable Properties |
|---|---|---|---|---|---|
| This compound | 1780901-05-4 | C₇H₁₃ClF₂N | ~184.45 | Seven-membered cycloheptane ring; 2,2-difluoro substitution | High flexibility due to larger ring; moderate lipophilicity |
| 3,3-Difluorocyclopentan-1-amine hydrochloride | 939398-48-8 | C₅H₁₀ClF₂N | 157.45 | Five-membered cyclopentane ring; 3,3-difluoro substitution | Compact structure; increased ring strain |
| 2-(2,2-Difluorocyclopropyl)ethan-1-amine hydrochloride | 2031258-87-2 | C₅H₁₀ClF₂N | 157.59 | Cyclopropane ring fused to ethylamine; 2,2-difluoro substitution | High ring strain; potential reactivity |
| 2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-amine hydrochloride | 2060062-92-0 | C₈H₈ClF₄N | 229.60 | Aromatic difluorophenyl group; aliphatic difluoro substitution | Enhanced electron-withdrawing effects; higher molecular weight |
| 2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride | 1306603-32-6 | C₁₂H₁₇ClFNO | 245.72 | Cyclohexane ring with fluorophenoxy substituent | Increased polarity due to oxygen atom |
Key Observations
Cyclopropane derivatives (e.g., 2031258-87-2) exhibit high ring strain, which may enhance reactivity but reduce stability .
Substituent Effects :
- Fluorine positioning (2,2 vs. 3,3) alters steric and electronic environments. For instance, 3,3-difluorocyclopentan-1-amine (939398-48-8) may adopt different conformations compared to the 2,2-substituted cycloheptane analog, affecting solubility and target interactions .
- Aromatic fluorine in compounds like 2060062-92-0 introduces strong electron-withdrawing effects, which can modulate the amine’s basicity and overall pharmacokinetics .
Hydrochloride salt formation is a common feature across these compounds, ensuring enhanced stability and solubility for pharmaceutical use .
Molecular Weight and Pharmacokinetics :
- Larger molecules (e.g., 245.72 g/mol for 1306603-32-6) may face challenges in bioavailability due to increased size, whereas smaller derivatives (e.g., 157.45 g/mol for 939398-48-8) could exhibit better membrane permeability .
Biological Activity
2,2-Difluorocycloheptan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a cycloheptane ring with two fluorine atoms attached to the second carbon and an amine functional group at the first position. The presence of fluorine typically enhances lipophilicity and metabolic stability, which can influence the compound's biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly concerning its antimicrobial and antituberculosis properties. The following sections summarize key findings from the literature.
Antimicrobial Activity
A series of studies have demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing fluorinated groups often show enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2,2-Difluorocycloheptan-1-amine HCl | S. aureus | 20–28 μg/mL |
| Similar Fluorinated Compounds | E. coli | 24–40 μg/mL |
| Other Derivatives | Pseudomonas aeruginosa | MIC not specified |
These results suggest that the introduction of fluorine atoms may enhance the interaction with bacterial membranes or target sites, leading to improved efficacy.
Antituberculosis Activity
Research indicates that compounds similar to this compound have been evaluated for their effects on Mycobacterium tuberculosis. A notable study reported that certain derivatives showed promising results in inhibiting the growth of M. tuberculosis by targeting lysyl-tRNA synthetase (LysRS).
In vitro studies revealed that specific modifications to the cyclohexyl ring (including difluorination) resulted in compounds with improved potency against M. tuberculosis. The following table summarizes findings from these studies:
| Compound | Activity Against | Observations |
|---|---|---|
| 4,4-Difluorocyclohexyl derivative | M. tuberculosis | Significant reduction in colony-forming units (CFU) |
| Non-fluorinated analogs | - | Lower activity compared to fluorinated versions |
Structure-Activity Relationship (SAR)
The SAR analysis of similar compounds indicates that the positioning and type of substituents significantly affect biological activity. For instance:
- Fluorination : Enhances lipophilicity and potentially increases membrane permeability.
- Amine Substitution : Variations in amine groups can modulate binding affinity to target proteins.
Case Studies
Several case studies have documented the biological effects of compounds related to this compound:
- Antimicrobial Efficacy : A study conducted on a series of fluorinated amines showed a consistent trend where increased fluorination correlated with higher antibacterial activity against various pathogens.
- Metabolic Stability : Research focusing on metabolic profiling indicated that the introduction of difluoro substituents improved metabolic stability in liver microsomes, suggesting a potential for better pharmacokinetic properties.
- Combination Therapies : In combination with other antituberculosis agents like bedaquiline, compounds similar to this compound demonstrated synergistic effects leading to enhanced efficacy in reducing bacterial load in infected models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
